2S-(dimethylamino)-1,3R-octadecanediol
Overview
Description
2S-(dimethylamino)-1,3R-octadecanediol (2S-DMO) is a synthetic compound with a range of applications in scientific research. It is a compound of the class of compounds known as diols, which are characterized by two hydroxyl groups attached to the same carbon atom. 2S-DMO has been used for a variety of purposes, including as a surfactant, a solvent, a catalyst, and a reagent. In addition, it has been studied for its potential to induce biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
Pharmacological Research Tool and Potential Drug Lead : 2S-(dimethylamino)-1,3R-octadecanediol, identified as a nonpeptidic agonist of the urotensin-II receptor, has shown promise as a pharmacological research tool and potential drug lead. This compound was found to be selective and could serve significant roles in future drug discovery and development (Croston et al., 2002).
Conformational Changes in Chemical Structures : Research on related dimethylamino compounds has shown that they undergo significant conformational changes in response to environmental factors such as pH. This property can be crucial in the development of responsive materials and sensors (Ohno et al., 2003).
Applications in Cancer Treatment : Compounds containing the dimethylamino group have been studied for their potential in inducing apoptosis in cancer cells. This research is vital for developing new therapeutic agents for cancer treatment (Kemnitzer et al., 2004).
CO2-Responsive Solutions : Studies have shown that solutions containing dimethylamino compounds can exhibit CO2-responsive behavior, changing in viscosity in the presence or absence of CO2. Such materials have potential applications in smart materials and environmental technology (Su et al., 2013).
Hydrolytic Stability in Polymers : Research into the hydrolytic stability of polymers containing dimethylamino groups, such as poly(2-(dimethylamino)ethyl methacrylate), is crucial for understanding their long-term behavior in various applications, including biomedical applications (Wetering et al., 1998).
Innovative Molecular Structures and Complexes : The creation of unique molecular structures and complexes using dimethylamino groups has been explored, contributing to the advancement of materials science and molecular engineering (Eichhorn et al., 1995).
properties
IUPAC Name |
(2S,3R)-2-(dimethylamino)octadecane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h19-20,22-23H,4-18H2,1-3H3/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBHBTCYJMUUDZ-VQTJNVASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025469 | |
Record name | (2S,3R)-2-(Dimethylamino)octadecane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2S-(dimethylamino)-1,3R-octadecanediol | |
CAS RN |
17267-46-8 | |
Record name | (2S,3R)-2-(Dimethylamino)-1,3-octadecanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17267-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3R)-2-(Dimethylamino)octadecane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.